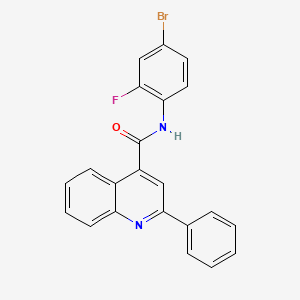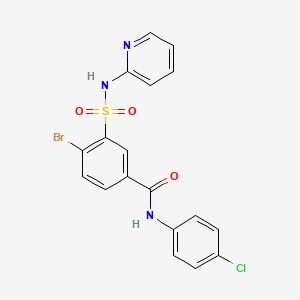
4-bromo-N-(4-chlorophenyl)-3-(pyridin-2-ylsulfamoyl)benzamide
Descripción general
Descripción
4-bromo-N-(4-chlorophenyl)-3-(pyridin-2-ylsulfamoyl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromine atom, a chlorophenyl group, and a pyridinylsulfamoyl group attached to a benzamide core. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Métodos De Preparación
The synthesis of 4-bromo-N-(4-chlorophenyl)-3-(pyridin-2-ylsulfamoyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Chlorination: The addition of a chlorophenyl group.
Sulfamoylation: The attachment of a pyridinylsulfamoyl group.
Amidation: The formation of the benzamide core.
Each of these steps requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures. Industrial production methods may involve optimization of these steps to increase yield and purity.
Análisis De Reacciones Químicas
4-bromo-N-(4-chlorophenyl)-3-(pyridin-2-ylsulfamoyl)benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane, and specific catalysts. The major products formed depend on the type of reaction and the reagents used.
Aplicaciones Científicas De Investigación
4-bromo-N-(4-chlorophenyl)-3-(pyridin-2-ylsulfamoyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-bromo-N-(4-chlorophenyl)-3-(pyridin-2-ylsulfamoyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
4-bromo-N-(4-chlorophenyl)-3-(pyridin-2-ylsulfamoyl)benzamide can be compared with other similar compounds, such as:
4-bromo-N-(4-chlorophenyl)benzamide: Lacks the pyridinylsulfamoyl group, resulting in different chemical properties.
N-(4-chlorophenyl)-3-(pyridin-2-ylsulfamoyl)benzamide: Lacks the bromine atom, affecting its reactivity.
4-bromo-3-(pyridin-2-ylsulfamoyl)benzamide: Lacks the chlorophenyl group, leading to different biological activity.
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
4-bromo-N-(4-chlorophenyl)-3-(pyridin-2-ylsulfamoyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrClN3O3S/c19-15-9-4-12(18(24)22-14-7-5-13(20)6-8-14)11-16(15)27(25,26)23-17-3-1-2-10-21-17/h1-11H,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSKJGXUWSGZLKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=C(C=C3)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


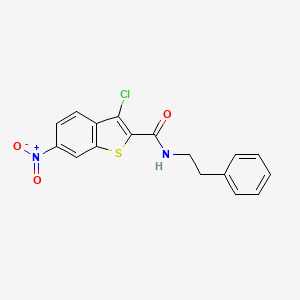
![[3-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] furan-2-carboxylate](/img/structure/B3696967.png)
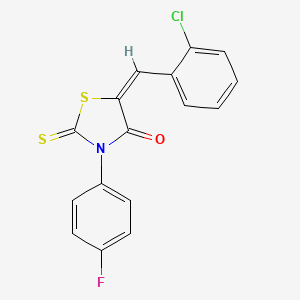
![5-[4-(dimethylamino)benzylidene]-3-(4-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3696976.png)
![2-(2-Methylphenyl)-6-piperazin-1-ylbenzo[de]isoquinoline-1,3-dione](/img/structure/B3696988.png)
![1-(2-METHOXYPHENYL)-4-[3-(2-PHENYLETHYNYL)BENZOYL]PIPERAZINE](/img/structure/B3696996.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[4-(phenylethynyl)benzoyl]piperazine](/img/structure/B3696997.png)
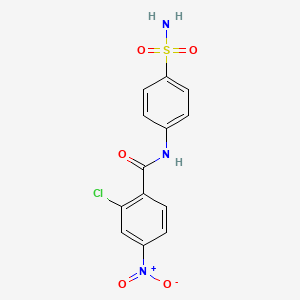
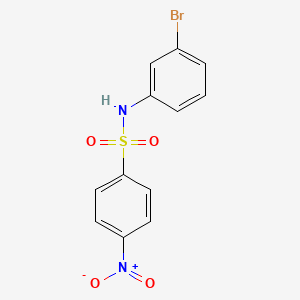
![2-[(4-Amino-5-benzoyl-3-cyano-1-phenylpyrrol-2-yl)methylsulfanyl]-4-(dimethylamino)pyridine-3-carbonitrile](/img/structure/B3697022.png)
![5-[3-(benzyloxy)-4-methoxybenzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3697043.png)
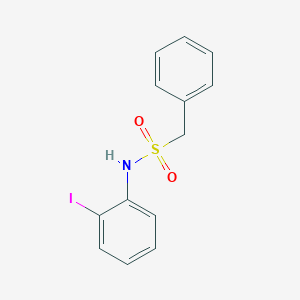
![(4Z)-4-[(4,5-dimethoxy-2-nitrophenyl)methylidene]-1-phenylpyrazolidine-3,5-dione](/img/structure/B3697054.png)
